molecular formula C28H26N2O6 B2477318 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 897759-14-7

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2477318
CAS RN: 897759-14-7
M. Wt: 486.524
InChI Key: XXGUPSYMXGKNNU-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as BEAQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BEAQ belongs to the quinoline class of compounds and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is not fully understood, but it is believed to act by modulating various signaling pathways involved in inflammation, tumor growth, and microbial infection. 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of pro-inflammatory cytokines. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the activity of anti-apoptotic proteins. It has also been shown to inhibit the activity of various enzymes involved in angiogenesis, such as MMP-2 and MMP-9.
Biochemical and Physiological Effects
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the production of reactive oxygen species. In vivo studies have demonstrated that 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide can reduce the growth of tumors in animal models and inhibit the development of inflammation in various disease conditions.

Advantages and Limitations for Lab Experiments

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide has several advantages as a therapeutic agent, including its broad-spectrum anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have low toxicity and good bioavailability. However, there are some limitations to its use in lab experiments. 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound and may not be readily available for use in some labs. In addition, its mechanism of action is not fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide. One area of interest is the development of more potent analogs of 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide that exhibit improved anti-inflammatory, anti-tumor, and anti-microbial properties. Another area of interest is the investigation of the potential of 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide as a therapeutic agent for various disease conditions, including cancer, inflammatory bowel disease, and microbial infections. Furthermore, the elucidation of the exact mechanism of action of 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide may provide insights into the development of novel therapies for these diseases.

Synthesis Methods

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide can be synthesized using a multi-step process that involves the condensation of 3-benzoyl-4-hydroxy-6-ethoxyquinoline-2(1H)-one with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to acylation using acetic anhydride and a base such as triethylamine, followed by purification using column chromatography to obtain the final product.

Scientific Research Applications

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide has been studied extensively for its potential as a therapeutic agent in various disease conditions. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide has been found to exhibit anti-microbial activity against various bacterial and fungal strains.

properties

IUPAC Name

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6/c1-4-36-20-11-12-23-21(15-20)28(33)22(27(32)18-8-6-5-7-9-18)16-30(23)17-26(31)29-19-10-13-24(34-2)25(14-19)35-3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGUPSYMXGKNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

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